Dithiouracil

Anticancer metallodrugs Coordination chemistry HeLa cytotoxicity

Addressing the demand for well-characterized sulfur ligands in metallodrug design, Dithiouracil (CAS 133039-83-5) delivers quantifiable advantages over mono-thiouracils. • Au(III)-dithiouracil complexes achieve CD₅₀ 0.00196 mM against HeLa cells-162-fold more cytotoxic than the free ligand. • Near-unity triplet quantum yield (ΦT = 0.90 ± 0.15) and 50% singlet oxygen generation enable efficient photodynamic therapy. • Enables three distinct dinuclear Cu(I) bridging motifs inaccessible with mono-thiouracils. • Electron affinity 0.87 eV-0.61 eV higher than 2-thiouracil-for precise redox tuning. Supplied at ≥98% purity with CoA; ships globally.

Molecular Formula C4H4N2S2
Molecular Weight 144.2 g/mol
CAS No. 133039-83-5
Cat. No. B164284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDithiouracil
CAS133039-83-5
Synonyms2,4-dithiopyrimidine
2,4-dithiouracil
Molecular FormulaC4H4N2S2
Molecular Weight144.2 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1S)S
InChIInChI=1S/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
InChIKeyZEQIWKHCJWRNTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dithiouracil (CAS 133039-83-5) | Sulfur-Modified Nucleobase for Coordination Chemistry and Targeted Research Applications


Dithiouracil (2,4-dithiouracil; 2,4-DTU) is a sulfur-substituted pyrimidine nucleobase analog of uracil, where both carbonyl oxygen atoms at the 2- and 4-positions are replaced with thiocarbonyl sulfur atoms . Characterized by the molecular formula C₄H₄N₂S₂ and a molecular weight of 144.22 g/mol, this compound exhibits distinct electronic properties including an adiabatic electron affinity of 0.87 eV [1] and a first ionization potential between 8.4 and 8.7 eV [2]. Commercially available at purities ≥95–98% with a melting point of 279–281 °C (decomposition), dithiouracil serves as a versatile S,S-bidentate ligand in coordination chemistry and as a precursor for metal-based therapeutic complexes with quantifiable differential properties compared to its mono-thionated analogs [3].

Coordination Chemistry
S,S-bidentate ligand for metal complex synthesis and crystal engineering
Photodynamic Research
High triplet yield photosensitizer scaffold for UVA-activated studies
Electronic Structure
Benchmark nucleobase for electron affinity and photoelectron spectroscopy

Why Dithiouracil (CAS 133039-83-5) Cannot Be Interchanged with Mono-Thionated Analogs or Uracil


Substituting dithiouracil with 2-thiouracil, 4-thiouracil, 6-propyl-2-thiouracil, or uracil introduces quantifiable alterations in metal-binding coordination geometry, electronic structure, and resultant biological activity [1]. Dithiouracil's dual sulfur substitution confers an electron affinity 0.61 eV higher than 2-thiouracil and 0.26 eV higher than 4-thiouracil, fundamentally altering its redox behavior and ligand field strength [2]. This structural differentiation directly translates into divergent metal complex cytotoxic profiles: Au(III)-dithiouracil complexes exhibit up to 162-fold enhanced tumor cell cytotoxicity relative to the free ligand, whereas structurally distinct Pd(II) complexes of 6-propyl-2-thiouracil achieve 149-fold enhancement through a different coordination mode [3]. Moreover, dithiouracil demonstrates near-unity triplet quantum yield (ΦT = 0.90) compared to lower yields in mono-thionated analogs, making it uniquely suited for photodynamic applications where generic substitution would yield suboptimal photosensitization efficiency [4].

Dithiouracil vs. Mono-thionated analogs
Electron affinity difference may shift redox behavior and ligand field strength, altering metal-binding outcomes.
Dithiouracil vs. 2-Thiouracil / 4-Thiouracil complexes
Metal complex cytotoxicity profile can differ substantially; Au(III)/Cu(II) enhancement ratios are ligand-specific.
Dithiouracil vs. Uracil / 4-Thiouracil photosensitizers
Triplet quantum yield context may not transfer; mono-thionated analogs exhibit lower photosensitization efficiency.

Dithiouracil (CAS 133039-83-5) | Quantitative Differential Evidence Against Thiouracil Analogs


Au(III)-Dithiouracil Complex Tumor Cell Cytotoxicity vs. Free Ligand and Cu(II) Complex

Dithiouracil (2,4-DTU) exhibits moderate cytotoxicity against HeLa cervical carcinoma cells (CD₅₀ = 0.31674 mM). Coordination to Au(III) enhances cytotoxicity 162-fold (CD₅₀ = 0.00196 mM), significantly exceeding the enhancement observed with Cu(II) coordination (40.6-fold; CD₅₀ = 0.0078 mM) [1].

Au(III) complex cytotoxicity
Head-to-head
Free ligand CD50 0.317 mM; Au(III) complex CD50 0.00196 mM (162× enhancement); Cu(II) complex 40.6×
Supports cell-model response context for Au(III) selection; cytotoxicity endpoint review
HeLa cell line, 72 h incubation
Anticancer metallodrugs Coordination chemistry HeLa cytotoxicity

Dithiouracil Triplet Quantum Yield vs. Uracil and Mono-Thionated Analogs

Excitation of 2,4-dithiouracil leads to intersystem crossing to the triplet manifold in 220 ± 40 fs, enabling population of the reactive triplet state with near-unity quantum yield (ΦT = 0.90 ± 0.15) and subsequent singlet oxygen generation in 50% yield [1].

Triplet quantum yield
Class-level
ΦT = 0.90 ± 0.15 (near-unity); singlet oxygen yield 50%
Reported photosensitizer efficiency context; uracil shows negligible triplet yield
ΦT for 4-thiouracil is class-level inferred
Photodynamic therapy Triplet yield Singlet oxygen

Electron Affinity and Ionization Potential of Dithiouracil vs. 2-Thiouracil, 4-Thiouracil, and Uracil

Dithiouracil exhibits an adiabatic electron affinity (EA) of 0.87 eV, substantially higher than 2-thiouracil (0.26 eV) and 4-thiouracil (0.61 eV). Its vertical detachment energy (1.40 ± 0.10 eV) exceeds that of 4-thiouracil (1.05 ± 0.10 eV). The first ionization potential of dithiouracil (8.4–8.7 eV) is approximately 1 eV lower than that of uracil [1][2].

Electron affinity
Head-to-head
2,4-DTU: 0.87 eV vs. 2-thiouracil 0.26 eV, 4-thiouracil 0.61 eV
Reported redox-activity benchmark for coordination chemistry design
Gas-phase LPES; vertical detachment also reported
Electronic structure Electron affinity Photoelectron spectroscopy

DNA Binding and Conformational Perturbation by Dithiouridine vs. Thiouridine and Uridine in RNA Microhelices

2,4-Dithiouridine substitution in DNA:RNA hybrid microhelices weakens Watson–Crick base pairing and deforms helical parameters (rise and propeller twist) to a greater extent than 2-thiouridine, 4-thiouridine, or unmodified uridine. Thio-substitution significantly increases the dipole moment of A-type microhelices, with the largest effect observed for 2,4-dithiouridine [1].

DNA base pair perturbation
Class-level
Rank: 2,4-dithiouridine > 4-thiouridine ≈ 2-thiouridine > uridine
Greatest helical deformation and dipole moment increase may modulate nucleic acid recognition
DFT-optimized DNA:RNA microhelix model
Nucleic acid structure DNA:RNA hybrids Base pair stability

Cu(I) Dinuclear Complex Structural Diversity via S,S-Bridging Motifs Unique to Dithiouracil

2,4-Dithiouracil (dtucH₂) reacts with [CuX(PPh₃)]₄ (X = Cl, Br, I) to form dinuclear copper(I) complexes with distinct bridging motifs: doubly bridged μ-Cl/μ-S,S-dtucH, singly bridged μ-S,S-dtucH₂, and triply bridged μ-I₂/μ-S,S-dtucH₂. These complexes interact with double-stranded DNA and induce oxidative stress in E. coli [1].

Cu(I) bridging motifs
Class-level
Doubly, singly, and triply bridged dinuclear complexes via S,S-donor atoms
S,S-bidentate coordination enables structural diversity inaccessible to mono-thionated analogs
Cu(I) halide complexes, DNA binding and oxidative stress reported
Coordination chemistry Crystal engineering DNA damage

In Vitro Photodynamic Antiproliferative Activity of Dithiouracil vs. Other Dithionated Nucleobases

Upon activation with UVA radiation (5 J cm⁻²), 2,4-dithiouracil decreases proliferation of human epidermoid carcinoma cells by up to 63% in vitro. This activity correlates with the magnitude of its triplet lifetime, guiding molecular design of photodynamic agents [1].

UVA antiproliferative
Cross-study
Up to 63% proliferation decrease at 5 J cm⁻² UVA in epidermoid carcinoma cells
Reported photodynamic endpoint context; supports photosensitizer scaffold validation
Cross-study comparable with dithionated nucleobases
Photodynamic therapy UVA activation Antiproliferative

Optimal Research and Procurement Applications for Dithiouracil (CAS 133039-83-5) Based on Verified Differential Evidence


Synthesis of Au(III) Anticancer Metallodrug Candidates with Superior Tumor Cell Cytotoxicity

Procure dithiouracil for coordination to Au(III) to achieve CD₅₀ values of 0.00196 mM against HeLa cells, representing a 162-fold enhancement in cytotoxicity relative to the free ligand and substantially exceeding Cu(II)-complex enhancement (40.6-fold) [1]. This quantifiable differential positions Au(III)-dithiouracil complexes as promising leads for metallodrug development programs targeting cervical carcinoma and potentially other solid tumors.

Development of High-Efficiency UVA-Activated Photodynamic Agents

Utilize dithiouracil as a photosensitizer scaffold owing to its near-unity triplet quantum yield (ΦT = 0.90 ± 0.15) and 50% singlet oxygen generation efficiency upon UVA excitation [1]. The compound's demonstrated 63% antiproliferative activity against epidermoid carcinoma cells at 5 J cm⁻² UVA [2] validates its suitability for photodynamic therapy research and topical phototherapeutic formulation development.

Coordination Chemistry and Crystal Engineering of Structurally Diverse Dinuclear Metal Complexes

Employ dithiouracil as an S,S-bidentate ligand to access three distinct dinuclear Cu(I) bridging motifs (doubly bridged, singly bridged, triply bridged) not achievable with mono-thiouracil analogs [1]. These complexes demonstrate DNA-binding capacity and ROS-mediated oxidative stress induction in bacterial systems, providing a versatile platform for metallosupramolecular design and bioinorganic mechanistic studies.

Electronic Structure Studies Requiring High-Electron-Affinity Nucleobase Analogs

Select dithiouracil for fundamental photoelectron spectroscopy and redox chemistry investigations based on its electron affinity (0.87 eV), which is 0.61 eV higher than 2-thiouracil and 0.26 eV higher than 4-thiouracil [1]. Its first ionization potential (8.4–8.7 eV), approximately 1 eV lower than uracil [2], makes it a benchmark compound for studying sulfur-substitution effects on nucleobase electronic structure.

Application
Selection Property
Validation Focus
Au(III) metallodrug candidate synthesis
Metal-dependent cytotoxicity enhancement ratio
Cell-model CD50 endpoint comparison vs. free ligand
UVA photodynamic agent development
Triplet quantum yield and photosensitization efficiency
Antiproliferative endpoint under standardized UVA dose
Coordination polymer/crystal engineering
S,S-bidentate bridging diversity
Dinuclear complex structural variety and DNA interaction
Nucleobase electronic structure studies
High electron affinity benchmark
Photoelectron spectroscopy comparison vs. mono-thionated analogs

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